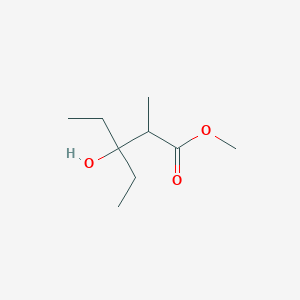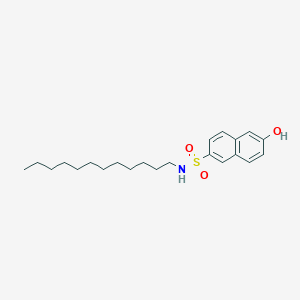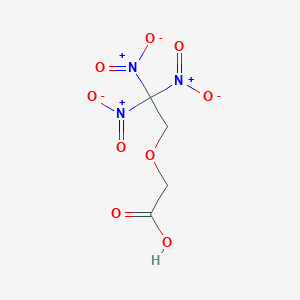
(2,2,2-Trinitroethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,2-Trinitroethoxy)acetic acid is an organic compound known for its high energetic properties It is characterized by the presence of three nitro groups attached to an ethoxy group, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2,2,2-Trinitroethoxy)acetic acid can be synthesized through the oxidation of 2,2,2-trinitroethyl ethers of allylic alcohol or ethylene glycol. The oxidation process typically involves the use of potassium permanganate (KMnO₄) in water in the presence of sulfuric acid (H₂SO₄). the yield under these conditions is relatively low, around 30% .
To improve the yield, alternative oxidizing agents such as chromium trioxide (CrO₃) or sodium periodate (NaIO₄) can be used. When 2,2,2-trinitroethyl ether of ethylene glycol and CrO₃ are used as reactants, the yield of this compound can reach approximately 60% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,2-Trinitroethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: As mentioned earlier, the compound can be synthesized through oxidation reactions.
Reduction: The nitro groups in the compound can be reduced to amine groups under suitable conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), sodium periodate (NaIO₄).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: this compound.
Reduction: (2,2,2-Trinitroethoxy)acetamide.
Substitution: Derivatives of this compound with different functional groups.
Applications De Recherche Scientifique
(2,2,2-Trinitroethoxy)acetic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other high-energy compounds and materials.
Medicine: Research into its potential use as a drug or drug intermediate.
Industry: Utilized in the development of energetic materials, such as explosives and propellants.
Mécanisme D'action
The mechanism of action of (2,2,2-Trinitroethoxy)acetic acid primarily involves the release of energy through the decomposition of its nitro groups. The compound’s high nitrogen content and the presence of nitro groups make it highly energetic. Upon decomposition, it releases a significant amount of energy, which can be harnessed for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2,2-Trinitroethyl)acetate
- (2,2,2-Trinitropropyl)acetate
- (2,2,2-Trinitrobutyl)acetate
Uniqueness
(2,2,2-Trinitroethoxy)acetic acid is unique due to its specific structure, which includes an ethoxy group attached to the acetic acid moiety. This structure imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to other similar compounds .
Propriétés
Numéro CAS |
138648-90-5 |
|---|---|
Formule moléculaire |
C4H5N3O9 |
Poids moléculaire |
239.10 g/mol |
Nom IUPAC |
2-(2,2,2-trinitroethoxy)acetic acid |
InChI |
InChI=1S/C4H5N3O9/c8-3(9)1-16-2-4(5(10)11,6(12)13)7(14)15/h1-2H2,(H,8,9) |
Clé InChI |
NBHZSAMMNNJMJK-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)OCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
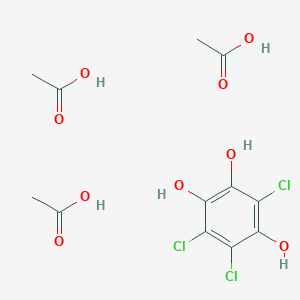
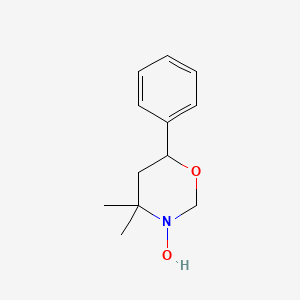
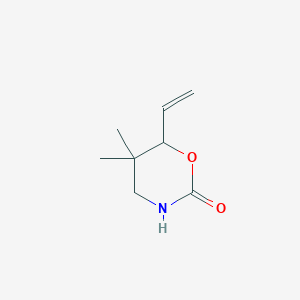
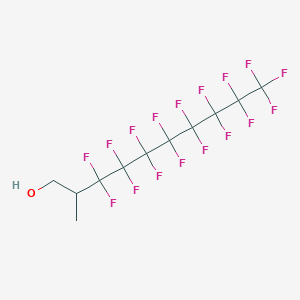
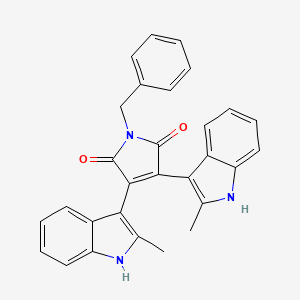
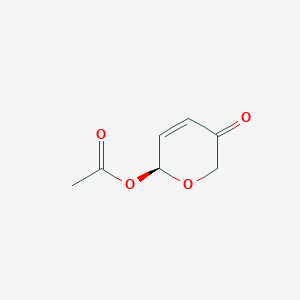
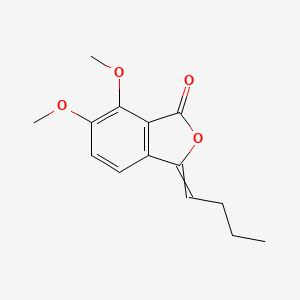

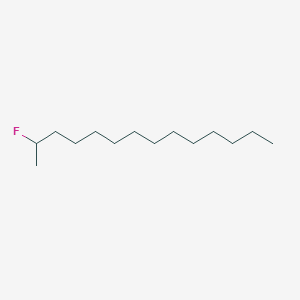
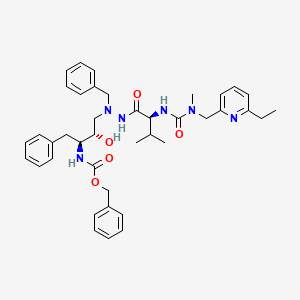
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)
